![molecular formula C8H16N2O3 B2770810 Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate CAS No. 148431-11-2](/img/structure/B2770810.png)

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

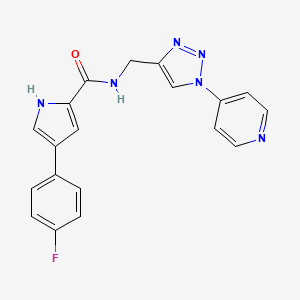

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, also known as tert-Butyl (2-amino-2-oxoethyl)carbamate, is an organic compound with the molecular formula C7H14N2O3 . It has a molecular weight of 174.2 Da .

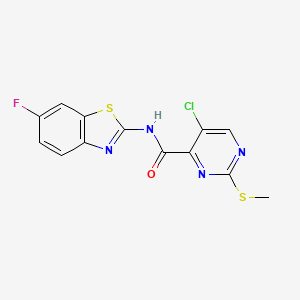

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 2-amino-2-oxoethyl group . The InChI code for this compound is 1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) .Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 174.198 Da and a monoisotopic mass of 174.100449 Da .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Building Blocks for Bifunctional Ligands : The compound has been utilized in the synthesis of bifunctional DTPA-like ligands using L-glutamic acid and L-lysine, highlighting its role in creating chelating subunits for complexing metal ions (Anelli et al., 1999).

- Alkylation of Acetates : It has been involved in the alkylation of acetates with primary alcohols and diols, demonstrating a convenient route to carboxylates, crucial raw materials in organic and industrial chemistry (Iuchi et al., 2010).

Biochemical and Medicinal Applications

- NMR Tag for High-Molecular-Weight Systems : As an NMR tag, tert-butyl groups have been used to study protein structures and ligand-binding affinities, providing valuable insights into biochemical interactions (Chen et al., 2015).

Materials Science and Polymer Chemistry

- Rigid P-Chiral Phosphine Ligands : This compound contributes to the synthesis of rigid P-chiral phosphine ligands, used in rhodium-catalyzed asymmetric hydrogenation, vital for creating chiral pharmaceutical ingredients (Imamoto et al., 2012).

- Polyacetylene Materials from Amino Acids : It has played a role in the synthesis of amino acid-derived acetylene monomers for polymerization, leading to materials with potential for advanced applications due to their unique properties (Gao et al., 2003).

Catalysis and Synthetic Methods

- Catalysis in Organic Synthesis : In catalytic processes, the compound is part of methodologies for the synthesis of amines and other key organic compounds, showcasing its utility in developing efficient synthetic pathways (Ellman et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOARPSBRJDOVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)

![(1-Methylpyrazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2770733.png)

![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)

![N-[[2-(3-Methylphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2770744.png)

![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)